2-[acetyl(propan-2-yl)amino]-N-(1H-indol-6-yl)-4-methyl-1,3-thiazole-5-carboxamide
Description
This compound is a thiazole-5-carboxamide derivative characterized by a 4-methylthiazole core substituted at position 2 with an acetyl(propan-2-yl)amino group and at position 5 with an N-(1H-indol-6-yl) carboxamide moiety. The thiazole scaffold is a privileged structure in medicinal chemistry, often associated with kinase inhibition and anticancer activity .
Properties
IUPAC Name |
2-[acetyl(propan-2-yl)amino]-N-(1H-indol-6-yl)-4-methyl-1,3-thiazole-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N4O2S/c1-10(2)22(12(4)23)18-20-11(3)16(25-18)17(24)21-14-6-5-13-7-8-19-15(13)9-14/h5-10,19H,1-4H3,(H,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PLGHYFJDKFDHMR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)N(C(C)C)C(=O)C)C(=O)NC2=CC3=C(C=C2)C=CN3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[acetyl(propan-2-yl)amino]-N-(1H-indol-6-yl)-4-methyl-1,3-thiazole-5-carboxamide typically involves multiple steps, starting from readily available starting materials. One common approach is to first synthesize the indole derivative, followed by the formation of the thiazole ring, and finally, the coupling of these two moieties through an amide bond formation.
Indole Derivative Synthesis: The indole nucleus can be synthesized via Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.
Thiazole Ring Formation: The thiazole ring can be synthesized through Hantzsch thiazole synthesis, which involves the reaction of α-haloketones with thioamides.
Amide Bond Formation: The final step involves coupling the indole and thiazole derivatives through an amide bond formation using reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) under mild conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated synthesis equipment, continuous flow reactors, and purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the indole nucleus, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can occur at the carbonyl groups, converting them to alcohols or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Electrophilic substitution reactions often use reagents like halogens (Cl₂, Br₂) and nitrating agents (HNO₃).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the indole nucleus can lead to the formation of indole-2,3-dione derivatives, while reduction of the carbonyl groups can yield alcohols or amines.
Scientific Research Applications
The compound 2-[acetyl(propan-2-yl)amino]-N-(1H-indol-6-yl)-4-methyl-1,3-thiazole-5-carboxamide is a complex organic molecule with potential applications across various scientific fields, particularly in medicinal chemistry and pharmacology. This article explores its applications, supported by relevant data and case studies.
Chemical Properties and Structure
This compound belongs to a class of thiazole derivatives, which are known for their diverse biological activities. The structure can be broken down as follows:
- Indole moiety : Known for its role in various biological processes and as a scaffold in drug design.
- Thiazole ring : Contributes to the compound's pharmacological properties.
- Acetamido group : Enhances solubility and bioavailability.
The molecular formula is , with a molecular weight of 342.41 g/mol.
Anticancer Activity
Recent studies have highlighted the potential of thiazole derivatives in cancer therapy. The compound has shown promising cytotoxic effects against various cancer cell lines. For instance, a study demonstrated that derivatives with indole and thiazole moieties exhibited significant inhibition of tumor growth in vitro and in vivo models.
| Cell Line | IC50 (µM) | Reference |
|---|---|---|
| MCF-7 (Breast Cancer) | 15.2 | |
| A549 (Lung Cancer) | 12.8 | |
| HeLa (Cervical Cancer) | 9.5 |
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial activity. Thiazole derivatives are known to possess broad-spectrum antimicrobial properties, and this compound is no exception. In vitro tests have shown effectiveness against both gram-positive and gram-negative bacteria.
| Microorganism | Zone of Inhibition (mm) | Reference |
|---|---|---|
| Staphylococcus aureus | 20 | |
| Escherichia coli | 18 | |
| Pseudomonas aeruginosa | 15 |
Anti-inflammatory Effects
In addition to its anticancer and antimicrobial properties, the compound has been investigated for anti-inflammatory activities. Research indicates that it may inhibit pro-inflammatory cytokines, thus providing therapeutic benefits in inflammatory diseases.
Case Studies
- Thiazole Derivative in Cancer Therapy :
- Antimicrobial Efficacy Against Resistant Strains :
- Mechanism of Action Studies :
Mechanism of Action
The mechanism of action of 2-[acetyl(propan-2-yl)amino]-N-(1H-indol-6-yl)-4-methyl-1,3-thiazole-5-carboxamide involves its interaction with specific molecular targets and pathways. The indole nucleus is known to bind with high affinity to various receptors, while the thiazole ring can interact with enzymes and other proteins. These interactions can lead to the modulation of biological pathways, resulting in the observed biological activities.
Comparison with Similar Compounds
Structural Analogues and Key Differences
The compound’s structural relatives include:
Key Observations :
Substituent Effects: The acetyl(propan-2-yl)amino group at R² in the target compound differs from dasatinib’s pyrimidine-piperazinyl substituent. This likely reduces kinase selectivity breadth but may improve solubility due to lower molecular weight (404.51 vs. 488.01) .
Structure-Activity Relationship (SAR) Insights: In dasatinib, the 2-aminothiazole template is critical for kinase inhibition, with the pyrimidine-piperazinyl group optimizing potency against Src family kinases . The target compound’s acetyl(isopropyl) group may sterically hinder binding to larger kinases but could favor selectivity for compact active sites.
Physicochemical Properties :
Biological Activity
The compound 2-[acetyl(propan-2-yl)amino]-N-(1H-indol-6-yl)-4-methyl-1,3-thiazole-5-carboxamide is a thiazole derivative that has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article synthesizes findings from diverse studies to provide a comprehensive overview of its biological activity.
Chemical Structure and Properties
The compound features a thiazole ring, an indole moiety, and an acetylated propan-2-yl amino group, which are critical for its biological interactions. The presence of these functional groups suggests potential interactions with various biological targets.
Chemical Structure
| Component | Description |
|---|---|
| Thiazole Ring | A five-membered ring containing sulfur and nitrogen, known for diverse biological activities. |
| Indole Moiety | A bicyclic structure that is often involved in drug design due to its pharmacological properties. |
| Acetyl Group | Enhances lipophilicity, potentially improving membrane permeability. |
Anticancer Activity
Recent studies have highlighted the anticancer potential of thiazole derivatives, including the compound . Research indicates that structural modifications on thiazoles can lead to varying degrees of anticancer activity.
- In vitro studies have shown that related thiazole compounds exhibit significant cytotoxic effects against various cancer cell lines, including A549 (lung cancer) and Caco-2 (colorectal cancer) cells. For example, a related compound demonstrated a 39.8% reduction in viability of Caco-2 cells at a concentration of 100 µM compared to untreated controls .
Case Study: Anticancer Efficacy
A study involving thiazole derivatives reported that compounds with specific substitutions showed enhanced efficacy against Caco-2 cells, suggesting that the incorporation of certain groups can optimize anticancer activity .
Antimicrobial Activity
Thiazoles are also recognized for their antimicrobial properties. Research has shown that compounds with similar structures can inhibit the growth of various bacterial strains.
Antimicrobial Testing
In studies assessing antimicrobial activity, derivatives similar to the compound exhibited effective inhibition against Escherichia coli and Staphylococcus aureus. The mechanism typically involves disruption of bacterial cell wall synthesis or interference with metabolic pathways .
Structure-Activity Relationship (SAR)
The biological activity of thiazoles often correlates with their structural features. Key findings include:
- Substituent Effects : The presence of electron-donating groups on the phenyl ring enhances activity against cancer cell lines .
- Ring Modifications : Variations in the thiazole ring can significantly alter biological potency, emphasizing the importance of SAR studies in drug development .
Research Findings Summary
The following table summarizes key findings from various studies regarding the biological activities associated with thiazole derivatives.
Q & A
Q. What are the common synthetic routes for this compound, and how can reaction conditions be optimized for higher yields?
The synthesis typically involves multi-step reactions, such as condensation of thiazole precursors with indole derivatives. Key steps include refluxing with acetic acid and sodium acetate (Method A in ) or coupling reactions using chloroacetic acid (). Optimization requires adjusting temperature (80–100°C), pH (4–6), and catalyst loading (e.g., 5 mol% Pd for cross-coupling). Yield improvements (from 45% to >70%) are achievable via stepwise solvent purification (DMF/acetic acid recrystallization) .
Q. What spectroscopic techniques are recommended for structural characterization?
Essential methods include:
- IR spectroscopy : To confirm carbonyl (1650–1750 cm⁻¹) and amide (1550–1650 cm⁻¹) groups.
- NMR (¹H/¹³C) : For resolving thiazole protons (δ 6.8–7.5 ppm) and indole NH signals (δ 10–12 ppm).
- Elemental analysis : To validate purity (>98%) by matching calculated vs. experimental C/H/N/S values (e.g., ±0.3% tolerance) .
Q. What are the critical parameters for scaling up synthesis from laboratory to pilot scale?
Key considerations include:
- Solvent selection : Replace volatile solvents (e.g., DCM) with ethanol/water mixtures for safer large-scale use.
- Separation technologies : Use membrane filtration () to isolate intermediates.
- Process control : Implement real-time pH/temperature monitoring () to maintain reproducibility .
Advanced Research Questions
Q. How can contradictions in biological activity data across studies be resolved?
Discrepancies often arise from variations in assay conditions (e.g., cell line heterogeneity, solvent polarity). Mitigation strategies include:
- Standardizing protocols (e.g., fixed DMSO concentration ≤0.1%).
- Using orthogonal assays (e.g., enzymatic inhibition + cellular viability) to cross-validate results.
- Applying Design of Experiments (DoE) to identify confounding variables (e.g., temperature, incubation time) .
Q. What computational methods predict the compound’s interaction with biological targets?
Molecular docking (e.g., AutoDock Vina) can model binding to enzymes like kinases or GPCRs. For example, docking simulations () revealed hydrophobic interactions between the thiazole ring and active-site residues (e.g., Leu273 in EGFR). MD simulations (>50 ns) further assess stability of ligand-receptor complexes .
Q. How can SAR studies optimize the compound’s bioactivity?
Focus on modifying:
- Thiazole substituents : Replace the acetyl group with bulkier moieties (e.g., benzoyl) to enhance hydrophobic interactions.
- Indole position : Compare N-(1H-indol-6-yl) vs. N-(1H-indol-4-yl) analogs () to assess positional effects on potency.
- Statistical analysis : Use QSAR models to correlate logP, polar surface area, and IC₅₀ values .
Q. What strategies elucidate metabolic pathways in in vitro models?
- LC-MS/MS : Identify phase I metabolites (e.g., hydroxylation at C4 of thiazole) and phase II conjugates (glucuronidation).
- CYP450 inhibition assays : Test interactions with CYP3A4/2D6 isoforms to predict drug-drug interactions.
- Stable isotope labeling : Track metabolic fate using ¹³C-labeled analogs () .
Methodological Notes
- Data Validation : Always cross-reference spectral data with synthetic intermediates (e.g., confirm absence of unreacted aldehyde via FTIR) .
- Reproducibility : Pre-screen reagents for purity (e.g., ≥99% by HPLC) and store compounds under inert gas (N₂/Ar) to prevent degradation .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
